1,6-Diamino-4-(2-nitrophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile
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Overview
Description
1,6-Diamino-4-(2-nitrophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile is a complex organic compound characterized by its multiple functional groups, including amino, nitro, oxo, and cyano groups. This compound is part of the pyridine family, which are six-membered heterocyclic aromatic compounds containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,6-Diamino-4-(2-nitrophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors such as 2-nitroaniline and malononitrile under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid and heating to facilitate the formation of the pyridine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo oxidation to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine, resulting in the formation of different amines.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Nucleophiles such as ammonia (NH3) and strong bases can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso derivatives and nitrate esters.
Reduction: Amines and amides.
Substitution: Substituted pyridines and cyano derivatives.
Scientific Research Applications
1,6-Diamino-4-(2-nitrophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile has various applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other complex organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a potential inhibitor for certain biological targets.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,6-Diamino-4-(2-nitrophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile exerts its effects involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to bind to enzymes or receptors, leading to the inhibition or activation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
2-Amino-6-(2-hydroxyphenyl)-4-(4-nitrophenyl)nicotinonitrile: Similar structure but with different substituents.
4-Amino-2-nitrophenol: Contains similar nitro and amino groups but lacks the pyridine ring.
Uniqueness: 1,6-Diamino-4-(2-nitrophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile is unique due to its combination of multiple functional groups and its ability to participate in various chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
1,2-diamino-4-(2-nitrophenyl)-6-oxopyridine-3,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N6O3/c14-5-8-11(7-3-1-2-4-10(7)19(21)22)9(6-15)13(20)18(17)12(8)16/h1-4H,16-17H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOUAFJEORRXSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=O)N(C(=C2C#N)N)N)C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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